Fluoro-loxoprofen
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Overview
Description
Fluoro-loxoprofen is a derivative of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID). It is known for its lower ulcerogenic activity compared to loxoprofen while maintaining similar anti-inflammatory properties . This compound is particularly significant due to its potential to reduce gastrointestinal side effects commonly associated with NSAIDs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluoro-loxoprofen involves the introduction of a fluorine atom into the loxoprofen molecule. This can be achieved through various fluorination techniques, including electrophilic fluorination and nucleophilic fluorination. The specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: Fluoro-loxoprofen undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active trans-alcohol form.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Introduction of the fluorine atom into the loxoprofen molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Major Products: The major products formed from these reactions include the trans- and cis-alcohol forms of this compound, which are the active metabolites responsible for its pharmacological effects .
Scientific Research Applications
Fluoro-loxoprofen has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination on the pharmacokinetics and pharmacodynamics of NSAIDs.
Biology: Investigated for its effects on cellular processes and its potential to reduce inflammation without causing significant gastrointestinal damage.
Medicine: Explored as a safer alternative to traditional NSAIDs for the treatment of pain and inflammation.
Industry: Utilized in the development of new pharmaceuticals with improved safety profiles.
Mechanism of Action
Fluoro-loxoprofen acts as a prodrug, which means it is metabolized in the body to its active form. The active metabolite is a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation . This mechanism helps alleviate symptoms of inflammation while minimizing gastrointestinal side effects.
Comparison with Similar Compounds
Loxoprofen: The parent compound of fluoro-loxoprofen, known for its anti-inflammatory properties but higher ulcerogenic potential.
Ibuprofen: Another NSAID with similar anti-inflammatory effects but different pharmacokinetic properties.
Naproxen: An NSAID with a longer half-life and different side effect profile compared to this compound.
Uniqueness: this compound stands out due to its lower ulcerogenic activity while maintaining effective anti-inflammatory properties. This makes it a promising candidate for patients who require long-term NSAID therapy but are at risk of gastrointestinal complications .
Properties
CAS No. |
1241405-00-4 |
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Molecular Formula |
C15H16FO3- |
Molecular Weight |
263.28 g/mol |
IUPAC Name |
2-[2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl]propanoate |
InChI |
InChI=1S/C15H17FO3/c1-9(15(18)19)12-6-5-10(8-13(12)16)7-11-3-2-4-14(11)17/h5-6,8-9,11H,2-4,7H2,1H3,(H,18,19)/p-1 |
InChI Key |
YDEVCGCLYOHOIL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=C(C=C(C=C1)CC2CCCC2=O)F)C(=O)[O-] |
Origin of Product |
United States |
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